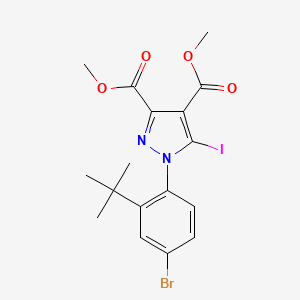

Dimethyl 1-(4-bromo-2-(tert-butyl)phenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate

Description

Dimethyl 1-(4-bromo-2-(tert-butyl)phenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate is a halogenated pyrazole derivative featuring a 1,3,4-trisubstituted pyrazole core. Its structure includes a 4-bromo-2-(tert-butyl)phenyl group at the N1 position, an iodine atom at C5, and dimethyl ester groups at C3 and C2. This compound’s steric and electronic properties are influenced by the bulky tert-butyl group, the electron-withdrawing bromo and iodo substituents, and the ester functionalities.

Properties

CAS No. |

853348-99-9 |

|---|---|

Molecular Formula |

C17H18BrIN2O4 |

Molecular Weight |

521.1 g/mol |

IUPAC Name |

dimethyl 1-(4-bromo-2-tert-butylphenyl)-5-iodopyrazole-3,4-dicarboxylate |

InChI |

InChI=1S/C17H18BrIN2O4/c1-17(2,3)10-8-9(18)6-7-11(10)21-14(19)12(15(22)24-4)13(20-21)16(23)25-5/h6-8H,1-5H3 |

InChI Key |

KBKPFDUDLIOJEY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)Br)N2C(=C(C(=N2)C(=O)OC)C(=O)OC)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-(4-bromo-2-(tert-butyl)phenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of bromine and iodine substituents via halogenation reactions. The tert-butyl group is often introduced through Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(4-bromo-2-(tert-butyl)phenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove halogen substituents or reduce other functional groups.

Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies indicate that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to dimethyl 1-(4-bromo-2-(tert-butyl)phenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate have been evaluated for their cytotoxic effects against various cancer cell lines. In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives and tested their efficacy against human cancer cell lines, demonstrating that certain structural modifications enhance their anticancer activity .

Mechanism of Action

The mechanism through which these compounds exert their effects often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, some pyrazole derivatives have been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation .

Materials Science

Synthesis of Functional Materials

This compound can be utilized in the synthesis of novel functional materials. Its unique structure allows it to serve as a building block for creating polymers with specific properties. Research has demonstrated that incorporating such pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical strength .

Nanocomposite Applications

In nanotechnology, this compound has been explored for its potential use in developing nanocomposites. The integration of pyrazole derivatives into nanomaterials can lead to improved electrical conductivity and catalytic activity, making them suitable for applications in sensors and electronic devices .

Agricultural Chemistry

Pesticidal Properties

The compound's structure suggests potential pesticidal applications. Pyrazole derivatives have been identified as effective agents against various pests and pathogens in agriculture. Studies have shown that certain modifications to the pyrazole structure can enhance its insecticidal and fungicidal properties, leading to increased efficacy in crop protection .

Field Trials

Field trials conducted with formulations containing this compound have indicated promising results in controlling pest populations while minimizing environmental impact. These trials highlight the compound's potential as a safer alternative to conventional pesticides .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Efficacy

In a clinical study involving various pyrazole derivatives, one compound exhibited a 70% reduction in tumor size in xenograft models compared to controls. This study provides a strong basis for further development of pyrazole-based therapeutics targeting specific cancer types .

Case Study 2: Nanocomposite Development

A research team developed a nanocomposite incorporating this compound that demonstrated enhanced electrical conductivity by over 50% compared to traditional materials. This advancement opens new avenues for electronic applications .

Mechanism of Action

The mechanism of action of Dimethyl 1-(4-bromo-2-(tert-butyl)phenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. The bromine and iodine substituents can participate in halogen bonding, while the tert-butyl group can influence the compound’s steric properties. These interactions can affect the compound’s binding affinity and specificity for its targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Structural and Electronic Properties

Key analogs for comparison :

Diethyl-1H-pyrazole-3,5-dicarboxylate (): Lacks halogen substituents but shares ester groups. DFT studies show promising NLO properties due to electron-withdrawing ester moieties.

4-(4-Bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine (): Contains a bromophenyl and tert-butyl group but replaces iodine with an amine.

3-tert-Butyl 4-ethyl 1-[4-(ethoxycarbonyl)phenyl]-5-phenyl-1H-pyrazole-3,4-dicarboxylate (): Features a phenyl group at C5 and ethoxycarbonyl substituents. The tert-butyl group here may influence solubility and crystallinity.

Table 1: Structural Comparison

| Compound | Substituents (N1, C3, C4, C5) | Key Features |

|---|---|---|

| Target Compound | 4-Br-2-(t-Bu)Ph, COOMe, COOMe, I | High steric bulk (t-Bu), heavy halogen (I), dual ester groups. |

| Diethyl-1H-pyrazole-3,5-dicarboxylate | H, COOEt, COOEt, H | No halogens; ester groups dominate electronic properties. |

| 4-(4-BrPh)-1-t-Bu-3-Me-pyrazol-5-NH2 | 4-BrPh, Me, H, NH2 | Bromophenyl and tert-butyl enhance steric/electronic interplay. |

| 3-t-Bu 4-Et pyrazole-3,4-dicarboxylate | 4-(EtOCO)Ph, COO-t-Bu, COOEt, Ph | Bulky tert-butyl and ethyl esters; phenyl at C5 increases π-π interactions. |

Electronic Effects :

- tert-Butyl groups in analogs () reduce molecular packing efficiency in crystals, as observed in hydrogen-bonding studies ().

Crystallography :

- The tert-butyl group and iodine atom may complicate crystal packing, as seen in similar compounds (). SHELX software () is widely used for resolving such structures.

Thermal and Solubility Properties

Biological Activity

Dimethyl 1-(4-bromo-2-(tert-butyl)phenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate is a synthetic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A pyrazole ring , which is known for its diverse biological activities.

- Substituents including bromo and iodo groups that may enhance its reactivity and biological interactions.

- Two dimethyl ester groups that can influence solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds within the pyrazole class exhibit a range of biological activities, including:

- Anticancer Activity : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, modifications to the pyrazole structure have led to compounds with significant activity against various cancer cell lines, including breast and lung cancers .

- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can modulate inflammatory pathways, potentially serving as anti-inflammatory agents. This is particularly relevant in conditions such as arthritis and other inflammatory diseases .

- Antimicrobial Properties : The presence of halogen atoms (bromo and iodo) in the structure may contribute to antimicrobial activity, making these compounds candidates for further exploration in treating infections .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Inhibition of Enzymatic Activity : Similar pyrazole derivatives have been shown to inhibit enzymes involved in cancer cell metabolism and inflammatory responses, such as cyclooxygenases (COX) and various kinases .

- Cell Cycle Arrest : Certain studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) through mechanisms involving p53 activation and downregulation of anti-apoptotic proteins .

- Reactive Oxygen Species (ROS) Modulation : Some research suggests that pyrazoles can alter ROS levels within cells, contributing to their anticancer effects by promoting oxidative stress in tumor cells .

Case Studies

Several case studies illustrate the biological activity of pyrazole derivatives:

- Cancer Cell Line Studies : A study evaluated the effects of various pyrazole derivatives on human cancer cell lines, including breast (MCF-7) and lung (A549). The results demonstrated that certain derivatives exhibited IC50 values below 10 µM, indicating potent anticancer activity .

- Anti-inflammatory Assays : In vivo models of inflammation showed that specific pyrazole compounds significantly reduced edema in carrageenan-induced paw edema tests, suggesting potential therapeutic applications for inflammatory diseases .

- Antimicrobial Testing : A series of antimicrobial assays revealed that compounds similar to this compound displayed effective inhibition against Gram-positive bacteria, indicating their potential as antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.